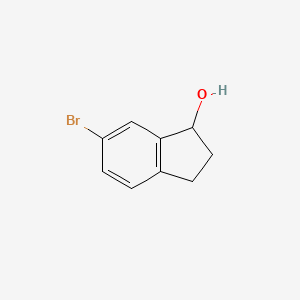

6-bromo-2,3-dihydro-1H-inden-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9,11H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVPKKRFBPLRRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1O)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373053 | |

| Record name | 6-bromo-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75476-86-7 | |

| Record name | 6-bromo-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-bromo-2,3-dihydro-1H-inden-1-ol: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-bromo-2,3-dihydro-1H-inden-1-ol, a key building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic endeavors.

Introduction: The Significance of the Indanol Scaffold

The 2,3-dihydro-1H-inden-1-ol (indanol) scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The fusion of an aromatic ring with a five-membered cycloalkanol ring provides a rigid framework that can be strategically functionalized to interact with various biological targets. The introduction of a bromine atom at the 6-position of the indanol core, as in this compound, offers a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, making it a highly sought-after intermediate in the synthesis of complex pharmaceutical agents.

Physicochemical Properties

While extensive experimental data for this compound is not widely available in public literature, its core physicochemical properties can be summarized based on available data and chemical principles.

| Property | Value | Source/Comment |

| Molecular Formula | C₉H₉BrO | [1] |

| Molecular Weight | 213.07 g/mol | [1] |

| CAS Number | 75476-86-7 | [2] |

| Appearance | Solid | [2] |

| Storage | Room temperature, under inert atmosphere | [2] |

Solubility

A general protocol for determining the solubility of this compound in various solvents is provided below. Based on its structure, it is expected to be soluble in polar organic solvents such as methanol, ethanol, and acetone, and sparingly soluble in nonpolar solvents and water.

Experimental Protocol: Solubility Determination

Objective: To determine the qualitative solubility of this compound in a range of common laboratory solvents.

Materials:

-

This compound

-

Test tubes

-

Vortex mixer

-

Selection of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane)

Procedure:

-

Add approximately 10 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vortex the mixture for 30 seconds.

-

Visually inspect the solution for the presence of undissolved solid.

-

Record the observation as "soluble," "sparingly soluble," or "insoluble."

-

Repeat for each solvent.

Synthesis of this compound

The most common and efficient synthetic route to this compound is the reduction of the corresponding ketone, 6-bromo-2,3-dihydro-1H-inden-1-one (6-bromo-1-indanone). Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[3][4]

Synthetic Workflow

Caption: Synthetic workflow for the preparation of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via the sodium borohydride reduction of 6-bromo-1-indanone.

Materials:

-

6-bromo-1-indanone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 6-bromo-1-indanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The hydroxyl proton will likely appear as a broad singlet, the benzylic proton adjacent to the hydroxyl group as a multiplet, and the remaining aliphatic and aromatic protons in their respective characteristic regions.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and oxygen atoms.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dictated by its two primary functional groups: the secondary alcohol and the aryl bromide.

Reactions of the Hydroxyl Group

The secondary alcohol can undergo a variety of transformations, including:

-

Oxidation: Oxidation to the corresponding ketone, 6-bromo-1-indanone.

-

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

-

Etherification: Conversion to ethers through reactions such as the Williamson ether synthesis.

-

Substitution: The hydroxyl group can be converted to a good leaving group and subsequently displaced by a nucleophile.

Reactions of the Aryl Bromide

The bromo-substituted aromatic ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids or esters.

-

Heck Coupling: Reaction with alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines.

This dual reactivity makes this compound a valuable intermediate for the synthesis of a diverse range of complex molecules.

Application in Drug Discovery and Development

The indanol scaffold and its derivatives are of significant interest in pharmaceutical research due to their presence in a number of biologically active molecules. The ability to functionalize the 6-bromo position of this compound makes it a key starting material for the synthesis of libraries of compounds for high-throughput screening. For instance, indane derivatives have been investigated for their potential as anti-inflammatory, antiviral, and anticancer agents. The bromo-substituent allows for the introduction of various pharmacophores through cross-coupling reactions, enabling the exploration of structure-activity relationships.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its straightforward synthesis from commercially available starting materials and the presence of two distinct and reactive functional groups provide a powerful platform for the construction of complex molecular architectures. This guide has provided an overview of its chemical properties, a detailed synthetic protocol, and a discussion of its potential applications, offering a solid foundation for researchers to incorporate this important intermediate into their drug discovery and development programs.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

NIST. (n.d.). 1H-Inden-1-one, 5-bromo-2,3-dihydro-. Retrieved from [Link]

-

ResearchGate. (2019). Reduction using sodium borohyride?. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Retrieved from [Link]

-

PubChem. (n.d.). 6-bromo-2,3-dihydro-1H-indol-2-one. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-2,3-dihydro-1H-isoindol-1-one. Retrieved from [Link]

-

PubChem. (n.d.). 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 6-BROMO-2,3-DIHYDRO-1H-INDEN-1-ONE. Retrieved from [Link]

- Google Patents. (n.d.). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.

-

YouTube. (2018, February 16). Sodium borohydride reduction. Retrieved from [Link]

-

Mol-Instincts. (n.d.). Synthesis of 2-Bromo-1-(2-bromo-2,3-dihydro-1-methyl-1H-inden-2-yl)ethanone. Retrieved from [Link]

- Google Patents. (n.d.). WO 2009/144554 A1.

-

NIST. (n.d.). 2-Naphthalenol, 6-bromo-. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

YouTube. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]

- Google Patents. (n.d.). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.

- Google Patents. (n.d.). CN104292145A - Preparation method of 6-bromoindole derivative.

-

ResearchGate. (2016). 6-Bromo-1H-indole-2,3-dione hemihydrate. Retrieved from [Link]

-

YouTube. (2018, January 21). Introduction to Reductions & Sodium Borohydride (Theory & Problems). Retrieved from [Link]

-

YouTube. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. Retrieved from [Link]

-

NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. Retrieved from [Link]

- Google Patents. (n.d.). EP 3630724 B1 - SUBSTITUTED INDOLINE DERIVATIVES AS DENGUE VIRAL REPLICATION INHIBITORS.

-

PubMed. (2004). FTIR and FTR spectral studies of 2-amino-6-bromo-3-formylchromone. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. Retrieved from [Link]

-

ScienceDirect. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indene, 2,3-dihydro-1,6-dimethyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-Bromo-1-hexanol - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C2H4Br2 BrCH2CH2Br C-13 nmr spectrum of 1,2-dibromoethane analysis of chemical shifts. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C2H4Br2 CH3CHBr2 C-13 nmr spectrum of 1,1-dibromoethane analysis of chemical shifts. Retrieved from [Link]

Sources

Foundational Analysis: Molecular Formula and Unsaturation

An In-Depth Technical Guide to the Structure Elucidation of 6-bromo-2,3-dihydro-1H-inden-1-ol

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is a critical foundation for understanding its chemical behavior, reactivity, and biological activity. This guide provides a comprehensive, technically-grounded walkthrough for the structure elucidation of this compound, a halogenated indanol derivative of interest in medicinal chemistry and organic synthesis.

This document moves beyond a simple recitation of analytical techniques. It embodies a holistic, field-proven approach, emphasizing not just the "what" but the "why" behind each experimental choice and piece of data. The structure elucidation process is presented as a self-validating workflow, where each piece of spectroscopic evidence corroborates the others, leading to a confident structural assignment.

Before delving into advanced spectroscopic methods, the elemental composition and degree of unsaturation provide the initial framework for the molecular structure. For this compound, the molecular formula is C₉H₉BrO[1].

High-resolution mass spectrometry (HRMS) is the definitive technique for confirming the molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: An ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer is employed.

-

Analysis: The instrument is calibrated, and the sample is introduced. The exact mass of the molecular ion is measured.

-

Data Interpretation: The measured mass is compared to the theoretical mass calculated for the proposed formula (C₉H₉BrO). The presence of bromine is confirmed by the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 peaks of approximately equal intensity).

Table 1: Predicted HRMS Data for C₉H₉BrO

| Ion | Calculated m/z ([M+H]⁺) | Isotope |

| C₉H₁₀⁷⁹BrO⁺ | 212.9918 | ⁷⁹Br |

| C₉H₁₀⁸¹BrO⁺ | 214.9898 | ⁸¹Br |

The degree of unsaturation (DoU) is calculated as follows: DoU = C + 1 - (H/2) - (X/2) + (N/2) For C₉H₉BrO: DoU = 9 + 1 - (9/2) - (1/2) + 0 = 5 A DoU of 5 suggests the presence of a benzene ring (DoU = 4) and an additional ring or double bond (DoU = 1), which is consistent with the indanol scaffold.

Unveiling the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments provides a complete picture of the carbon-hydrogen framework.

¹H NMR Spectroscopy: Proton Environment and Connectivity

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: A standard one-pulse experiment is performed.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-1 | ~5.2 | t | 1H | ~6.0 |

| H-2 | ~2.0-2.2 | m | 1H | - |

| H-2' | ~2.5-2.7 | m | 1H | - |

| H-3 | ~2.8-3.0 | m | 1H | - |

| H-3' | ~3.1-3.3 | m | 1H | - |

| H-4 | ~7.3 | d | 1H | ~8.0 |

| H-5 | ~7.2 | dd | 1H | ~8.0, 1.5 |

| H-7 | ~7.4 | d | 1H | ~1.5 |

| OH | Variable | br s | 1H | - |

-

Aromatic Region: The three aromatic protons are expected to appear as a doublet, a doublet of doublets, and a singlet (or a narrow doublet), consistent with a 1,2,4-trisubstituted benzene ring.

-

Aliphatic Region: The benzylic proton (H-1) adjacent to the hydroxyl group will be shifted downfield. The protons on the five-membered ring (H-2, H-2', H-3, H-3') will appear as complex multiplets due to geminal and vicinal coupling.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Same as for ¹H NMR.

-

Instrumentation: A high-field NMR spectrometer with a carbon probe.

-

Data Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon.

-

Data Processing: Similar to ¹H NMR.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~75 |

| C-2 | ~30 |

| C-3 | ~35 |

| C-3a | ~140 |

| C-4 | ~125 |

| C-5 | ~128 |

| C-6 | ~120 |

| C-7 | ~123 |

| C-7a | ~145 |

-

The carbon bearing the hydroxyl group (C-1) is expected to be in the range of 70-80 ppm.

-

The aliphatic carbons (C-2, C-3) will appear in the upfield region.

-

The aromatic carbons will appear in the downfield region, with the carbon attached to the bromine (C-6) showing a characteristic shift.

2D NMR Spectroscopy: Connecting the Pieces

2D NMR experiments, such as COSY and HSQC, are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.[2][3][4]

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). It is invaluable for tracing out the spin systems in the molecule, for example, confirming the connectivity between H-1, H-2, and H-3 in the five-membered ring.[3]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms they are directly attached to. It allows for the direct assignment of each proton signal to its corresponding carbon signal.[3]

Identifying Functional Groups: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid (using an ATR attachment) or as a KBr pellet.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Broad, Strong | O-H stretch (alcohol) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1600, 1480 | Medium | Aromatic C=C stretch |

| ~1050 | Strong | C-O stretch (secondary alcohol) |

| ~800-850 | Strong | C-H out-of-plane bending (aromatic) |

| ~600-500 | Medium | C-Br stretch |

The presence of a broad absorption band around 3300 cm⁻¹ is a clear indication of the hydroxyl group.[5][6][7] The C-Br stretch is typically weak and appears in the fingerprint region.

Confirmation of Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns.[8]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

Table 5: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Ion Structure | Comments |

| 212/214 | [C₉H₉BrO]⁺ | Molecular ion (M⁺), characteristic 1:1 bromine isotope pattern.[9][10] |

| 194/196 | [C₉H₇Br]⁺ | Loss of H₂O from the molecular ion. |

| 133 | [C₉H₉O]⁺ | Loss of Br radical. |

| 115 | [C₉H₇]⁺ | Loss of H₂O and Br. |

The most telling feature in the mass spectrum will be the pair of peaks for the molecular ion at m/z 212 and 214, with nearly equal intensity, which is the definitive signature of a monobrominated compound.[9][10]

Definitive 3D Structure: X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure, including stereochemistry.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a solvent from a concentrated solution of the compound.

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

A successful crystal structure determination would provide precise bond lengths, bond angles, and the conformation of the five-membered ring, leaving no doubt as to the identity of the molecule.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. Mass spectrometry and elemental analysis establish the molecular formula. NMR spectroscopy, through a combination of 1D and 2D experiments, reveals the intricate carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups. Finally, X-ray crystallography can provide the definitive three-dimensional structure. By integrating the information from each of these powerful techniques, a complete and confident structural assignment can be achieved.

References

-

Kriwacki, R. W., & Pitner, T. P. (1989). Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation. Pharmaceutical research, 6(7), 531–544. [Link]

-

Wikipedia contributors. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. In Wikipedia, The Free Encyclopedia. [Link]

-

Choudhary, S. (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. News-Medical. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2773289, 6-bromo-2,3-dihydro-1H-indol-2-one. [Link]

-

Chemistry LibreTexts. (2025). 2D NMR Introduction. [Link]

-

University of Wisconsin-Madison. (n.d.). Chapter 7: Two-dimensional NMR Basics. In Organic Structure Elucidation: A Practical Course. [Link]

-

SpectraBase. 1-Methoxy-2-indanol. [Link]

-

Taylor & Francis Online. (2021). Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Hirshfeld, AIM, NBO, Chemical Reactivity, In-Vitro and In-Silico Analysis of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide: Polycyclic Aromatic Compounds. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 95444, 2-Bromo-1-indanol. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 22220919, 6-Bromo-2,3-dihydro-1H-isoindol-1-one. [Link]

-

SciELO. (2018). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. [Link]

-

MDPI. (2021). Operando Dual Beam FTIR Study of Hydroxyl Groups and Zn Species over Defective HZSM-5 Zeolite Supported Zinc Catalysts. [Link]

-

National Center for Biotechnology Information. (2014). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. PubMed Central. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2754824, this compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 20082014, 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one. [Link]

-

ResearchGate. (2019). FT-IR determination of aliphatic and aromatic C-H contents of fossil leaf compressions. Part 2: applications. [Link]

-

Matrix Fine Chemicals. 6-BROMO-2,3-DIHYDRO-1H-INDEN-1-ONE. [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum in the hydroxyl group stretching region (3775–3550 cm À1...). [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChemLite. 2-bromo-1-indanol (C9H9BrO). [Link]

-

NIST. (n.d.). 1H-Inden-1-one, 5-bromo-2,3-dihydro-. In NIST Chemistry WebBook. [Link]

-

ResearchGate. (2014). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 139778, 1-Indanone, 6-bromo-. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12318484, 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid. [Link]

-

NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. In NIST Chemistry WebBook. [Link]

-

SpectraBase. 6-bromo-2-oxo-2H-1-benzopyran-3-carboxylic acid. [Link]

-

Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. [Link]

-

Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 71309240, 1-Bromo(1-

13C)hexane. [Link]

Sources

- 1. This compound | C9H9BrO | CID 2754824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. news-medical.net [news-medical.net]

- 5. scielo.br [scielo.br]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

6-bromo-2,3-dihydro-1H-inden-1-ol CAS number 75476-86-7

An In-Depth Technical Guide to 6-bromo-2,3-dihydro-1H-inden-1-ol (CAS: 75476-86-7)

Abstract

This technical guide provides a comprehensive overview of this compound, a crucial halogenated indanol derivative utilized in synthetic organic chemistry and drug discovery. The document details its physicochemical properties, outlines validated synthetic pathways from commercially available precursors, and explores its applications as a versatile building block in medicinal chemistry. Furthermore, it provides detailed protocols for its synthesis and characterization, including predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) to guide researchers. This guide is intended for chemical researchers, process chemists, and drug development scientists who require a practical, in-depth understanding of this compound's synthesis and application.

Introduction and Chemical Identity

This compound (CAS Number: 75476-86-7) is a synthetic organic compound featuring a dihydro-indenol core structure with a bromine substituent on the aromatic ring.[1][2] This molecule serves as a valuable intermediate, primarily in the synthesis of more complex molecular architectures for pharmaceutical and materials science research. Its utility stems from the presence of two key functional groups: a secondary alcohol, which can be further oxidized or substituted, and an aryl bromide, which is amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The indane scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[3] This guide will focus on the practical synthesis, characterization, and strategic application of this important building block.

Physicochemical and Structural Properties

The key physical and chemical properties of this compound are summarized below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 75476-86-7 | [2][4] |

| Molecular Formula | C₉H₉BrO | [1][2] |

| Molecular Weight | 213.07 g/mol | [4] |

| IUPAC Name | This compound | [2] |

| Synonyms | 6-bromo-1-indanol | [2] |

| Appearance | Solid | [2] |

| Purity | Typically ≥98% | [2][4] |

| Storage Conditions | Inert atmosphere, room temperature | [2] |

| InChI Key | DXVPKKRFBPLRRN-UHFFFAOYSA-N | [2] |

Synthesis and Manufacturing

The most common and efficient synthesis of this compound is achieved via the regioselective reduction of its corresponding ketone, 6-bromo-1-indanone (CAS: 14548-39-1).[5] This two-step process, starting from commercially available materials, provides a reliable route to the target compound.

Overall Synthetic Workflow

The synthesis can be visualized as a two-stage process: first, the formation of the indanone ring system, and second, the selective reduction of the ketone.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 6-Bromo-1-indanone (Precursor)

The precursor ketone is typically synthesized via an intramolecular Friedel-Crafts acylation of 3-(4-bromophenyl)propanoic acid. This reaction is often mediated by a strong acid like polyphosphoric acid (PPA) or by converting the carboxylic acid to an acid chloride followed by treatment with a Lewis acid like AlCl₃.[6]

Protocol: Friedel-Crafts Cyclization

-

Activation (Optional, Acid Chloride Route): To a solution of 3-(4-bromophenyl)propanoic acid (1 equiv.) in an inert solvent (e.g., dichloromethane), add thionyl chloride (1.2 equiv.) and a catalytic amount of DMF. Reflux the mixture for 2-3 hours until gas evolution ceases. Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride.

-

Cyclization: Cool a suspension of anhydrous aluminum chloride (AlCl₃, 1.3 equiv.) in dichloromethane to 0 °C. Add the crude acid chloride (dissolved in dichloromethane) dropwise, keeping the temperature below 5 °C.

-

Reaction & Quench: Allow the mixture to stir at room temperature for 12-16 hours. Monitor progress by TLC. Upon completion, slowly pour the reaction mixture onto crushed ice containing concentrated HCl.

-

Workup & Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography to yield 6-bromo-1-indanone.[5]

Step 2: Reduction to this compound

The reduction of the carbonyl group of 6-bromo-1-indanone to the corresponding alcohol is a standard transformation. Sodium borohydride (NaBH₄) in an alcoholic solvent is the most common, safe, and cost-effective reagent for this purpose.

Protocol: Ketone Reduction

-

Reaction Setup: Dissolve 6-bromo-1-indanone (1 equiv.) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 equiv.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Quench & Workup: Cool the mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution. Remove the bulk of the organic solvent under reduced pressure.

-

Extraction & Purification: Add water to the residue and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization or flash column chromatography to afford pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically a final drug product but rather a key building block. Its strategic value lies in its bifunctional nature, allowing for sequential or orthogonal chemical modifications.

-

Scaffold for Library Synthesis: The aryl bromide serves as a handle for diversification via metal-catalyzed cross-coupling reactions. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 6-position. The alcohol can be used in etherification, esterification, or substitution reactions to further expand the chemical space.

-

Protein Degrader Building Blocks: This compound is listed as a building block for protein degraders.[4] In this context, it could serve as part of the linker or the ligand that binds to a target protein or an E3 ligase, forming the core of a Proteolysis-Targeting Chimera (PROTAC).

-

Precursor to Bioactive Molecules: The indane core is present in many compounds with a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[3] This bromo-indanol serves as a starting point for synthesizing analogs of known bioactive molecules.

Caption: Role as a scaffold for generating molecular diversity.

Analytical Characterization: A Self-Validating System

While public domain spectra are scarce, the structure of this compound can be unambiguously confirmed by a combination of standard spectroscopic techniques. The data from each method should correlate with and validate the others.

Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Value | Rationale |

| ¹H NMR | Aromatic-H (3H) | δ 7.1-7.5 ppm | Three distinct signals (singlet, doublet, doublet) in the aromatic region. |

| CH-OH (1H) | δ ~5.2 ppm | Benzylic proton adjacent to hydroxyl, likely a triplet. | |

| CH₂ (2H) | δ ~2.8-3.1 ppm | Methylene protons adjacent to the aromatic ring. | |

| CH₂ (2H) | δ ~1.9-2.6 ppm | Methylene protons adjacent to the chiral center. | |

| OH (1H) | Variable, broad singlet | Exchangeable proton. | |

| ¹³C NMR | Aromatic-C (6C) | δ 120-145 ppm | Six signals, one C-Br (~122 ppm) and one C-O (~145 ppm). |

| CH-OH (1C) | δ ~75 ppm | Carbon bearing the hydroxyl group. | |

| CH₂ (2C) | δ ~30-40 ppm | Two distinct aliphatic carbon signals. | |

| IR Spec. | O-H stretch | 3200-3500 cm⁻¹ (broad) | Characteristic of an alcohol. |

| C-H stretch (sp²) | 3000-3100 cm⁻¹ | Aromatic C-H bonds. | |

| C-H stretch (sp³) | 2850-3000 cm⁻¹ | Aliphatic C-H bonds. | |

| C=C stretch | 1450-1600 cm⁻¹ | Aromatic ring vibrations. | |

| Mass Spec. | Molecular Ion (M⁺) | m/z 212 & 214 | Characteristic isotopic pattern for a single bromine atom (⁷⁹Br/⁸¹Br) with a ~1:1 intensity ratio. |

Protocol for Spectroscopic Analysis

-

Sample Preparation: Prepare a solution of the purified compound in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. Prepare a KBr pellet or a thin film for IR analysis.

-

¹H NMR Acquisition: Acquire a standard proton NMR spectrum.

-

Validation: Confirm the integration values match the number of protons in each predicted environment (3H aromatic, 1H carbinol, 4H aliphatic). Check that the splitting patterns (multiplicity) are consistent with neighboring protons.

-

-

¹³C NMR & DEPT Acquisition: Acquire a broadband-decoupled ¹³C NMR spectrum and DEPT-135/90 spectra.

-

Validation: Confirm the presence of 9 distinct carbon signals. Use DEPT spectra to verify the count of CH, CH₂, and CH₃ (none in this case) groups.

-

-

IR Spectroscopy: Acquire an infrared spectrum.

-

Validation: Confirm the presence of a broad O-H stretch and other characteristic peaks corresponding to the aromatic and aliphatic components of the molecule. The absence of a strong C=O stretch (~1700 cm⁻¹) confirms the complete reduction of the precursor ketone.

-

-

Mass Spectrometry: Obtain a mass spectrum using an appropriate ionization technique (e.g., EI or ESI).

-

Validation: Locate the molecular ion peaks. The presence of two peaks of nearly equal intensity separated by 2 m/z units is definitive evidence for a monobrominated compound.[7]

-

This multi-technique approach ensures a high degree of confidence in the structural assignment and purity of the synthesized material.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a dry, cool place, preferably under an inert atmosphere as recommended.[2]

While specific GHS hazard classifications for this exact compound are not universally published, related bromo-aromatic compounds are often classified as irritants and may be harmful if swallowed. A thorough risk assessment should be conducted before use.

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its synthesis from 6-bromo-1-indanone is straightforward and scalable, providing reliable access to this building block. The dual reactivity of its alcohol and aryl bromide functionalities makes it an ideal scaffold for creating diverse molecular libraries, particularly in the context of modern drug discovery programs targeting complex biological systems. The analytical methods outlined in this guide provide a robust framework for its unambiguous characterization, ensuring the quality and reliability of subsequent synthetic transformations.

References

- Google. (2025). Current time in Fannin County, US.

-

PubChem. (n.d.). 6-Bromo-2,3-dihydro-1H-isoindol-1-one. Retrieved from [Link]

-

LookChem. (n.d.). Cas 174349-93-0, 2H-INDEN-2-ONE, 5-BROMO-1,3-DIHYDRO-. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 6-bromo-2,3-dihydro-1H-indol-2-one. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indanones. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 6-Bromo-1-indanone. Retrieved from [Link]

- Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.

-

ResearchGate. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. Retrieved from [Link]

-

PubChem. (n.d.). 1-Indanone, 6-bromo-. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

-

University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

Sources

- 1. This compound | C9H9BrO | CID 2754824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 75476-86-7 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 1-Indanone, 6-bromo- | C9H7BrO | CID 139778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 7. lehigh.edu [lehigh.edu]

Introduction: The Strategic Value of the Indanol Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Synthesis of 6-bromo-2,3-dihydro-1H-inden-1-ol

In the landscape of modern drug discovery, the indanone and indanol scaffolds represent a class of "privileged structures" due to their frequent appearance in a wide array of pharmacologically active compounds. Their rigid, bicyclic framework provides a unique three-dimensional architecture that is well-suited for interaction with biological targets. The indanone moiety is a key intermediate in the synthesis of numerous medicinally important molecules, including the FDA-approved Alzheimer's drug, Donepezil.

This guide focuses on the synthesis of a specific, functionalized derivative: this compound. The introduction of a bromine atom at the 6-position provides a crucial synthetic handle for further molecular elaboration through cross-coupling reactions, making this molecule a versatile building block for creating diverse libraries of drug candidates. This document provides a comprehensive, field-proven methodology for the preparation of this valuable intermediate, intended for researchers, chemists, and professionals in drug development.

Retrosynthetic Analysis and Strategic Approach

The most direct and reliable synthetic pathway to this compound involves the chemoselective reduction of the corresponding ketone, 6-bromo-2,3-dihydro-1H-inden-1-one (commonly known as 6-bromo-1-indanone). This strategy is predicated on the high efficiency and predictability of ketone reduction using hydride-based reagents.

The overall workflow can be visualized as a two-stage process: the preparation of the key ketone intermediate, followed by its reduction to the target alcohol.

Caption: High-level synthetic workflow for this compound.

Part 1: Synthesis of the Key Intermediate, 6-Bromo-1-indanone

The precursor, 6-bromo-1-indanone, is a commercially available compound. However, for research programs requiring large quantities or customized analogs, its synthesis is typically achieved via an intramolecular Friedel-Crafts acylation of 3-(4-bromophenyl)propanoic acid. This reaction is usually promoted by a strong acid such as polyphosphoric acid (PPA) or Eaton's reagent, which facilitates the cyclization to form the five-membered ketone ring.

Part 2: Core Directive: Reduction to this compound

The conversion of the ketone to the target secondary alcohol is the core of this synthesis. The choice of reducing agent is critical to ensure a high-yield, clean conversion without affecting the aromatic bromine atom or other sensitive functionalities.

Causality Behind Experimental Choices: Selecting the Right Reducing Agent

While powerful reducing agents like lithium aluminum hydride (LiAlH₄) would be effective, they offer little practical advantage here and introduce complexities in handling due to their high reactivity with protic solvents.

Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. The rationale is threefold:

-

Chemoselectivity: NaBH₄ is a mild reducing agent, highly selective for aldehydes and ketones. It will not reduce other potentially present functional groups like esters or amides, nor will it affect the aryl bromide.

-

Operational Simplicity: The reaction can be run in standard protic solvents like methanol or ethanol at ambient temperature, making the setup straightforward and scalable.

-

Safety and Work-up: NaBH₄ is significantly safer to handle than LiAlH₄. The post-reaction work-up is a simple aqueous quench, avoiding the complex and potentially hazardous procedures required for pyrophoric hydrides.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the reduction protocol.

| Reagent/Product | CAS Number | Molecular Weight ( g/mol ) | Equivalents | Moles (mmol) | Mass/Volume |

| 6-Bromo-1-indanone | 14548-39-1 | 211.06 | 1.0 | 10.0 | 2.11 g |

| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 | 1.2 | 12.0 | 0.45 g |

| Methanol (Solvent) | 67-56-1 | - | - | - | 40 mL |

| Product: 6-Bromo-inden-1-ol | 75476-86-7 | 213.07 | - | - | ~2.0 g (94% yield) |

Detailed Experimental Protocol

This protocol details the reduction of 6-bromo-1-indanone to this compound.

Materials & Equipment:

-

100 mL round-bottom flask

-

Magnetic stir bar and stir plate

-

Ice bath

-

Standard laboratory glassware for work-up

-

Rotary evaporator

-

Silica gel for column chromatography (if required)

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 6-bromo-1-indanone (1.0 eq, 2.11 g). Dissolve the ketone in methanol (40 mL).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. This is crucial to moderate the initial exothermic reaction upon adding the hydride.

-

Addition of Reducing Agent: While maintaining the temperature at 0-5 °C, add sodium borohydride (1.2 eq, 0.45 g) portion-wise over 15 minutes. The slow addition prevents excessive foaming (due to hydrogen gas evolution) and maintains temperature control.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone spot has been completely consumed.

-

Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding 1 M hydrochloric acid (HCl) dropwise until gas evolution ceases and the pH is slightly acidic (~pH 6).

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

-

Extraction: To the resulting aqueous slurry, add ethyl acetate (50 mL) and deionized water (30 mL). Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).

-

Washing & Drying: Combine the organic layers and wash with saturated sodium chloride solution (brine, 30 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product is often a solid of high purity. If necessary, it can be further purified by recrystallization from a hexane/ethyl acetate mixture or by column chromatography on silica gel.

Caption: Step-by-step experimental workflow for the reduction synthesis.

Characterization and Validation

Upon synthesis, rigorous analytical characterization is essential to confirm the structure and purity of this compound. While detailed spectroscopic data is not widely available in public databases, researchers should perform their own analyses.

-

¹H NMR (Proton NMR): Expect to see characteristic signals for the aromatic protons, the benzylic proton (CH-OH) shifted downfield, and the aliphatic protons of the five-membered ring. The appearance of a new signal for the hydroxyl proton (-OH), which is typically broad and exchangeable with D₂O, is a key indicator of successful reduction.

-

¹³C NMR (Carbon NMR): The most significant change from the starting material will be the upfield shift of the carbonyl carbon (C=O) signal (typically ~200 ppm) to a carbinol carbon (CH-OH) signal (typically ~70-80 ppm).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the expected mass (C₉H₉BrO), exhibiting the characteristic isotopic pattern for a bromine-containing compound.

-

Infrared (IR) Spectroscopy: The disappearance of the strong carbonyl (C=O) stretch (typically ~1700 cm⁻¹) from the starting material and the appearance of a broad hydroxyl (O-H) stretch (typically ~3200-3600 cm⁻¹) in the product spectrum provides definitive evidence of the conversion.

Conclusion and Future Directions

The synthesis of this compound via the sodium borohydride reduction of 6-bromo-1-indanone is a robust, efficient, and highly reproducible method suitable for both small-scale research and larger-scale production. The resulting product is a strategically important building block, poised for further functionalization in the pursuit of novel therapeutics. The aryl bromide serves as a versatile anchor point for palladium-catalyzed reactions, enabling access to a wide chemical space and facilitating the diversification of drug candidates.

References

- BenchChem. Synthetic Routes to 6-Bromo-2,3-dihydro-1H-inden-5-ol: An Application Note. BenchChem. Accessed December 30, 2025.

- ChemicalBook. 6-BROMO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLIC ACID synthesis. ChemicalBook. Accessed December 30, 2025.

- BenchChem. Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. BenchChem. Accessed December 30, 2025.

- BenchChem. Physical properties and appearance of 6-Bromo-2,3-dihydro-1H-inden-5-ol. BenchChem. Accessed December 30, 2025.

- PubChem. 6-Bromo-2,3-dihydro-1H-isoindol-1-one.

- PubChem. *1-Indanone,

A Technical Guide to the Spectroscopic Characterization of 6-bromo-2,3-dihydro-1H-inden-1-ol

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of 6-bromo-2,3-dihydro-1H-inden-1-ol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental spectroscopic principles with expert analysis to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures of this compound. While direct experimental data for this specific molecule is not widely available in public databases, this guide constructs a robust, predicted spectral profile based on established structure-spectra correlations and data from analogous compounds.

Introduction: The Structural Significance of this compound

The indane scaffold, a benzene ring fused to a cyclopentane ring, is a privileged structure in medicinal chemistry. The introduction of a bromine atom and a hydroxyl group, as in this compound, creates a versatile intermediate with multiple points for further functionalization. Accurate structural elucidation is the cornerstone of any research and development effort, ensuring the identity and purity of the compound . Spectroscopic techniques are the primary, non-destructive methods for achieving this.[1] This guide explains the causal relationships between the molecular structure of this compound and its spectral output, providing a reliable framework for its identification.

Below is the chemical structure of this compound, which will be referenced throughout this guide.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2] By analyzing the chemical shifts, signal multiplicities (splitting), and integrals, a complete picture of the proton and carbon environments can be assembled.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will reveal the disposition of all hydrogen atoms in the molecule. The aromatic region will show signals for the protons on the benzene ring, while the aliphatic region will detail the protons on the five-membered ring.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H5, H7 | ~7.2-7.4 | m | 2H | Protons on the aromatic ring. Their exact shifts are influenced by the bromine atom. |

| H4 | ~7.1-7.2 | d | 1H | Aromatic proton ortho to the five-membered ring. |

| H1 | ~5.2-5.4 | t | 1H | Proton on the carbon bearing the hydroxyl group (C1), deshielded by the oxygen. It will likely appear as a triplet due to coupling with the two H2 protons. |

| H3 (2H) | ~2.8-3.2 | m | 2H | Protons on the benzylic carbon (C3), deshielded by the aromatic ring. |

| H2 (2H) | ~1.9-2.5 | m | 2H | Protons on C2, showing complex splitting due to coupling with H1 and H3. |

| OH | Variable (e.g., ~1.8-2.8) | br s | 1H | The hydroxyl proton signal is often broad and its chemical shift is concentration and temperature dependent. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's asymmetry, all nine carbon atoms are expected to be unique and thus produce nine distinct signals.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C7a, C3a | ~140-145 | Aromatic carbons at the ring junction. |

| C5, C7 | ~125-130 | Aromatic CH carbons. |

| C4 | ~120-125 | Aromatic CH carbon. |

| C6 | ~115-120 | Aromatic carbon directly attached to bromine. The C-Br bond has a notable shielding/deshielding effect.[3] |

| C1 | ~75-80 | Aliphatic carbon attached to the hydroxyl group, significantly deshielded by oxygen. |

| C3 | ~35-40 | Benzylic carbon (CH₂). |

| C2 | ~30-35 | Aliphatic carbon (CH₂). |

Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring high-quality NMR spectra is as follows.[1][4]

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). The instrument's magnetic field should be locked to the deuterium signal of the solvent and shimmed to achieve maximum homogeneity.

-

¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired using a pulse sequence such as the zg30. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. A wider spectral width (e.g., 0-220 ppm) is necessary. A longer acquisition time or a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[2] The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Rationale |

| ~3200-3600 | O-H stretch | Strong, Broad | Characteristic of the hydroxyl group. |

| ~3000-3100 | C-H stretch (aromatic) | Medium | For the C-H bonds on the benzene ring. |

| ~2850-2960 | C-H stretch (aliphatic) | Medium | For the C-H bonds on the five-membered ring. |

| ~1600, ~1475 | C=C stretch (aromatic) | Medium-Strong | Skeletal vibrations of the benzene ring. |

| ~1050-1150 | C-O stretch | Strong | For the alcohol C-O bond. |

| ~500-600 | C-Br stretch | Medium-Strong | Characteristic absorption for a carbon-bromine bond. |

Experimental Protocol for IR Spectroscopy (ATR Method)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.[4]

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Instrument Setup: An FTIR spectrometer equipped with an ATR accessory is used.

-

Spectrum Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then placed on the crystal, and the sample spectrum is acquired, typically over a range of 4000-400 cm⁻¹. Co-adding 16 to 32 scans is standard practice to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.

Predicted Mass Spectrum for this compound

-

Molecular Ion (M⁺): Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, the molecular ion peak will appear as a pair of signals of nearly equal intensity. For C₉H₉⁷⁹BrO, the mass would be approximately 212 amu, and for C₉H₉⁸¹BrO, it would be approximately 214 amu. This characteristic M⁺/M⁺+2 isotopic pattern is a definitive indicator of the presence of one bromine atom.

-

Key Fragmentation Pathways: The fragmentation of the molecular ion is driven by the formation of stable carbocations. A likely initial fragmentation would be the loss of a water molecule (H₂O, 18 amu) from the molecular ion, followed by other fragmentations.

Caption: A plausible fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry (EI Method)

Electron Impact (EI) is a common ionization technique that provides detailed fragmentation patterns.

-

Sample Introduction: A small amount of the sample is introduced into the high-vacuum source of the mass spectrometer, often using a direct insertion probe. The sample is then vaporized by heating.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The synergistic application of NMR, IR, and MS provides a powerful and definitive methodology for the structural characterization of this compound. This guide has detailed the theoretical underpinnings and predicted spectral data that researchers can expect to observe. By understanding the correlation between the molecular structure and its spectroscopic output, scientists can confidently verify the identity and purity of this important synthetic intermediate, paving the way for its application in pharmaceutical and materials science research.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-indanol. National Center for Biotechnology Information. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

-

NIST. (n.d.). 1H-Inden-1-one, 5-bromo-2,3-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

physical and chemical properties of 6-bromo-2,3-dihydro-1H-inden-1-ol

An In-Depth Technical Guide to 6-bromo-2,3-dihydro-1H-inden-1-ol: Properties, Reactivity, and Application

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in synthetic organic chemistry and drug development. The document details the compound's core physical and chemical properties, explores its reactivity, and offers field-proven protocols for its synthesis, characterization, and safe handling. Designed for researchers, chemists, and drug development professionals, this guide synthesizes technical data with practical insights to facilitate its effective use in the laboratory.

Introduction & Strategic Significance

This compound, bearing the CAS number 75476-86-7, is a bifunctional molecule built upon a dihydroindene (indane) scaffold. Its structure is characterized by a secondary alcohol on the five-membered ring and a bromine atom on the aromatic ring. This unique combination of functional groups makes it a highly valuable and versatile building block for constructing more complex molecular architectures.

For drug development professionals, the strategic importance of this molecule lies in its capacity for sequential, selective functionalization:

-

The aryl bromide serves as a robust handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

-

The secondary alcohol offers a site for oxidation, esterification, etherification, or substitution, allowing for fine-tuning of a target molecule's polarity, solubility, and metabolic stability.

This guide provides the foundational knowledge required to leverage these properties effectively.

Physicochemical & Structural Properties

The fundamental physical properties of this compound are summarized below. Understanding these characteristics is the first step in designing experimental procedures, from reaction setup to purification and storage.

Core Data Summary

| Property | Value | Source(s) |

| CAS Number | 75476-86-7 | |

| Molecular Formula | C₉H₉BrO | [1][2] |

| Molecular Weight | 213.07 g/mol | [2] |

| Appearance | Solid | |

| Purity | Typically ≥95-98% | [2] |

| Storage Conditions | Store at room temperature under an inert atmosphere. |

Structural Representation

The two-dimensional structure of the molecule is critical for understanding its reactivity.

Caption: Molecular structure of this compound.

Solubility & Melting Point

Specific, experimentally determined data for the melting point and a comprehensive solubility profile are not widely published. However, based on the structure:

-

Solubility: The molecule is expected to be soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate, and alcohols (methanol, ethanol), owing to its organic scaffold. Its solubility in non-polar solvents like hexanes will likely be limited. Water solubility is expected to be low due to the hydrophobic benzene and bromine components, despite the presence of a hydrogen-bonding hydroxyl group.

-

Melting Point: As a solid organic compound, its melting point will be a sharp range if pure. The presence of both a hydrogen bond donor/acceptor (-OH) and a heavy atom (Br) suggests that intermolecular forces (hydrogen bonding and dipole-dipole interactions) will lead to a relatively high melting point for its molecular weight.

A general protocol for determining these properties is provided in Section 4.

Chemical Profile & Synthetic Utility

The synthetic value of this compound stems from the distinct and predictable reactivity of its two primary functional groups.

Caption: Key reactive sites of this compound.

Reactions at the Secondary Alcohol

The hydroxyl group is a versatile functional handle. Its most common transformation in a synthetic sequence is oxidation to the corresponding ketone, 6-bromo-2,3-dihydro-1H-inden-1-one.[3]

-

Causality of Reagent Choice: The choice of oxidizing agent is critical. To avoid over-oxidation or side reactions on the sensitive indane ring system, mild and selective reagents are preferred.

-

Pyridinium chlorochromate (PCC): A classic choice for oxidizing secondary alcohols to ketones without affecting other parts of the molecule. It is operationally simple, typically requiring an anhydrous solvent like dichloromethane.

-

Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine. This method is highly effective at low temperatures, which prevents side reactions and is compatible with a wide range of functional groups.

-

Reactions at the Aryl Bromide

The carbon-bromine bond is the gateway to building molecular complexity. It is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reacts with boronic acids or esters to form new C-C bonds. This is a cornerstone of modern medicinal chemistry for linking aromatic systems.

-

Buchwald-Hartwig Amination: Reacts with amines to form C-N bonds, allowing for the introduction of basic nitrogen-containing groups, which are prevalent in pharmacologically active compounds.

-

Sonogashira Coupling: Reacts with terminal alkynes to form C-C triple bonds, providing a linear linker to other parts of a molecule.

The ability to perform these reactions selectively, often without protecting the alcohol, underscores the compound's utility as a robust synthetic intermediate.

Experimental Workflows: Synthesis & Characterization

Trustworthy protocols are self-validating. The following workflows provide detailed, step-by-step procedures for the synthesis and characterization of the title compound, grounded in standard laboratory practice.

Synthesis Protocol: Reduction of 6-bromo-1-indanone

The most direct synthesis of this compound is via the reduction of its ketone precursor, 6-bromo-2,3-dihydro-1H-inden-1-one.

Caption: Workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: To a solution of 6-bromo-2,3-dihydro-1H-inden-1-one (1.0 eq) in methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C using an ice-water bath.

-

Reduction: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes. Causality Insight: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution. NaBH₄ is chosen for its high selectivity for ketones in the presence of aryl halides and its operational simplicity compared to stronger reducing agents like LiAlH₄.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add deionized water to quench the excess NaBH₄.

-

Workup: Concentrate the mixture under reduced pressure to remove most of the methanol. Add more water and extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to yield the pure product.

Protocol: Spectroscopic & Physical Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

A. Melting Point Determination [4]

-

Ensure the purified product is completely dry.

-

Load a small amount of the powdered solid into a capillary tube, sealing one end.

-

Place the tube in a melting point apparatus.

-

Heat rapidly to ~15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Record the temperature range from the first appearance of liquid to the complete liquefaction of the solid. A narrow range (0.5-2 °C) indicates high purity.

B. NMR Spectroscopy - Expected Signals

-

¹H NMR (in CDCl₃):

-

Aromatic Region (δ 7.0-7.5 ppm): Signals corresponding to the three protons on the benzene ring. Their splitting pattern will be complex due to their coupling relationships.

-

Benzylic Proton (δ ~5.2 ppm): A triplet or multiplet corresponding to the proton on the carbon bearing the hydroxyl group (CH-OH).

-

Aliphatic Protons (δ 1.9-3.0 ppm): A series of multiplets corresponding to the four protons of the -CH₂-CH₂- group in the five-membered ring.

-

Hydroxyl Proton (δ ~1.5-2.5 ppm): A broad singlet that can be exchanged with D₂O.

-

-

¹³C NMR (in CDCl₃):

-

Expect 9 distinct carbon signals, including signals for the alcohol-bearing carbon (~75-80 ppm), the bromine-bearing aromatic carbon (~120-125 ppm), and other aromatic and aliphatic carbons.

-

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not always available, data from closely related bromo-indane derivatives provide reliable guidance.[5][6][7][8]

-

Hazard Identification:

-

Handling Protocols:

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[5][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5]

-

Spill Management: In case of a spill, evacuate the area. Collect the solid material using non-sparking tools and place it in a suitable container for disposal. Avoid generating dust.[5]

-

-

Storage:

Conclusion

This compound is a potent synthetic intermediate whose value is defined by its dual functionality. The strategic placement of a reactive secondary alcohol and a versatile aryl bromide on a rigid indane scaffold provides chemists with a reliable platform for developing complex molecular targets. By understanding its fundamental properties, reactivity, and handling requirements as detailed in this guide, researchers can confidently and safely incorporate this compound into their synthetic programs to accelerate discovery in medicinal chemistry and materials science.

References

-

This compound | C9H9BrO | CID 2754824. PubChem. Available at: [Link]

-

6-Bromo-2,3-dihydro-1H-isoindol-1-one. PubChem. Available at: [Link]

-

6-bromo-2,3-dihydro-1H-indol-2-one. PubChem. Available at: [Link]

-

SAFETY DATA SHEET - 2-Bromo-1-indanol. Thermo Fisher Scientific. Available at: [Link]

-

6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one. PubChem. Available at: [Link]

-

6-BROMO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 14548-39-1. Matrix Fine Chemicals. Available at: [Link]

-

1H-Inden-1-one, 5-bromo-2,3-dihydro-. NIST WebBook. Available at: [Link]

Sources

- 1. This compound | C9H9BrO | CID 2754824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1S)-6-Bromo-2,3-dihydro-1H-inden-1-ol | CymitQuimica [cymitquimica.com]

- 3. 6-BROMO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 14548-39-1 [matrix-fine-chemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

The Strategic Utility of 6-Bromo-2,3-dihydro-1H-inden-1-ol in Modern Organic Synthesis

Abstract

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 6-Bromo-2,3-dihydro-1H-inden-1-ol, a bifunctional indanol derivative, has emerged as a versatile and highly valuable scaffold for the synthesis of a diverse array of chemical entities, particularly within the realm of medicinal chemistry. This technical guide provides an in-depth exploration of the chemical reactivity and synthetic applications of this compound, offering field-proven insights and detailed experimental protocols for its utilization. We will delve into the key transformations of its two reactive centers—the secondary alcohol and the aryl bromide—and showcase its strategic importance in the synthesis of biologically active molecules.

Introduction: Unveiling a Versatile Building Block

This compound, also known as 6-bromo-1-indanol, possesses a unique structural framework that combines the reactivity of a secondary alcohol with the synthetic versatility of an aryl bromide. This duality allows for orthogonal chemical modifications, making it an ideal starting material for the divergent synthesis of complex target molecules. The indane core itself is a privileged scaffold found in numerous natural products and pharmacologically active compounds. The strategic placement of the bromine atom and the hydroxyl group opens avenues for a wide range of chemical transformations, including cross-coupling reactions, etherifications, and oxidations, thereby enabling the introduction of diverse functionalities and the construction of intricate molecular frameworks.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is essential for its effective application in synthesis.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 75476-86-7 | |

| Molecular Formula | C₉H₉BrO | |

| Molecular Weight | 213.07 g/mol | |

| Appearance | Solid | |

| Storage | Inert atmosphere, room temperature |

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the reduction of its corresponding ketone, 6-bromo-2,3-dihydro-1H-inden-1-one. This ketone is commercially available and can also be synthesized through various methods, including the Friedel-Crafts cyclization of 3-(4-bromophenyl)propanoic acid.

Reduction of 6-Bromo-2,3-dihydro-1H-inden-1-one

The reduction of the ketone to the secondary alcohol can be efficiently achieved using a mild reducing agent such as sodium borohydride (NaBH₄). This method is highly selective for the carbonyl group and is tolerant of the aryl bromide functionality.

Diagram of the Synthesis of this compound

Caption: Synthesis of this compound.

Experimental Protocol: Sodium Borohydride Reduction of 6-Bromo-2,3-dihydro-1H-inden-1-one

-

Reaction Setup: In a round-bottom flask, dissolve 6-bromo-2,3-dihydro-1H-inden-1-one (1.0 eq) in methanol (10 vol).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-